molecular formula C20H22N2O5 B298157 tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

Cat. No. B298157
M. Wt: 370.4 g/mol
InChI Key: JSTUIBDDAUCJOS-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and weeds. In addition, it has been shown to improve the mechanical properties of polymers. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is its potential as a versatile compound with applications in various fields. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the study of tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate. One direction is the further investigation of its potential as an anticancer agent, including in vivo studies. Another direction is the investigation of its potential as a herbicide, including studies on its selectivity and toxicity. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, studies on its potential as a polymer additive are also needed.

Synthesis Methods

The synthesis of tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate involves the reaction of 4-hydroxybenzyl alcohol with tert-butyl 4-bromoacetate in the presence of a base, followed by the reaction of the resulting intermediate with 2-hydrazinobenzaldehyde. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has shown promising results in various scientific research applications. In the field of medicine, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, it has been studied for its potential as a polymer additive, as it has been shown to improve the mechanical properties of polymers.

properties

Product Name

tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H22N2O5/c1-20(2,3)27-18(24)13-26-15-10-8-14(9-11-15)12-21-22-19(25)16-6-4-5-7-17(16)23/h4-12,23H,13H2,1-3H3,(H,22,25)/b21-12+

InChI Key

JSTUIBDDAUCJOS-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.